molecular formula C13H21BN2O3 B13935300 (6-(3-(Piperidin-1-yl)propoxy)pyridin-3-yl)boronic acid

(6-(3-(Piperidin-1-yl)propoxy)pyridin-3-yl)boronic acid

Katalognummer: B13935300
Molekulargewicht: 264.13 g/mol
InChI-Schlüssel: ROJCOPSYNWIVKF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

B-[6-[3-(1-Piperidinyl)propoxy]-3-pyridinyl]boronic acid is a boronic acid derivative that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a pyridine ring, which is further substituted with a piperidine moiety via a propoxy linker. Boronic acids are known for their versatility in forming carbon-carbon bonds, making them valuable intermediates in various chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of B-[6-[3-(1-Piperidinyl)propoxy]-3-pyridinyl]boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organic halide. The general reaction conditions include the use of a palladium catalyst, a base, and an appropriate solvent. The reaction is usually carried out under mild conditions, making it suitable for a wide range of substrates .

Industrial Production Methods

Industrial production of boronic acids often involves the electrophilic trapping of an organometallic reagent with a boric ester. This method is performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .

Analyse Chemischer Reaktionen

Types of Reactions

B-[6-[3-(1-Piperidinyl)propoxy]-3-pyridinyl]boronic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various boronic esters, boranes, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Wirkmechanismus

The mechanism by which B-[6-[3-(1-Piperidinyl)propoxy]-3-pyridinyl]boronic acid exerts its effects involves the formation of stable complexes with target molecules. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is particularly useful in the inhibition of enzymes that contain active site serine residues, such as proteases .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

B-[6-[3-(1-Piperidinyl)propoxy]-3-pyridinyl]boronic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the piperidine moiety enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .

Eigenschaften

Molekularformel

C13H21BN2O3

Molekulargewicht

264.13 g/mol

IUPAC-Name

[6-(3-piperidin-1-ylpropoxy)pyridin-3-yl]boronic acid

InChI

InChI=1S/C13H21BN2O3/c17-14(18)12-5-6-13(15-11-12)19-10-4-9-16-7-2-1-3-8-16/h5-6,11,17-18H,1-4,7-10H2

InChI-Schlüssel

ROJCOPSYNWIVKF-UHFFFAOYSA-N

Kanonische SMILES

B(C1=CN=C(C=C1)OCCCN2CCCCC2)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.